molecular formula C20H21N3O2S B11651628 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11651628
M. Wt: 367.5 g/mol
InChI Key: BRNKCSCEDGZKDG-UHFFFAOYSA-N
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Description

2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a cyclohepta[b]pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the cyclohepta[b]pyridine ring and the introduction of the cyano and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of amines or other reduced products.

Scientific Research Applications

2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the cyclohepta[b]pyridine ring may play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O2S/c1-25-18-10-6-5-9-17(18)22-19(24)13-26-20-15(12-21)11-14-7-3-2-4-8-16(14)23-20/h5-6,9-11H,2-4,7-8,13H2,1H3,(H,22,24)

InChI Key

BRNKCSCEDGZKDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N

Origin of Product

United States

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